molecular formula C21H19N3O2S B2743903 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 396723-98-1

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2743903
CAS No.: 396723-98-1
M. Wt: 377.46
InChI Key: ZDJNCNNEIVEJFU-UHFFFAOYSA-N
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Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Biological Activity

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Overview

The compound features a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety and a cyclopropanecarboxamide group. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S with a molecular weight of approximately 344.44 g/mol. The unique structural arrangement contributes to its biological activity, allowing it to interact with various biological targets.

Preliminary studies indicate that this compound may function as an inhibitor of specific ion channels, particularly the hERG channel, which is crucial for cardiac action potentials. This inhibition could lead to potential cardiotoxic effects; however, further research is necessary to elucidate the full scope of its pharmacological profile .

Antiparasitic Activity

Research has demonstrated that derivatives related to this compound exhibit antiparasitic properties. For instance, studies on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives showed moderate to high activity against various Trypanosoma strains and Plasmodium falciparum. Compounds in this class have shown IC50 values ranging from 1.0 to 9.5 µM against different parasites .

Anticancer Potential

The thieno[3,4-c]pyrazole scaffold has been associated with anticancer activity in various studies. Compounds featuring this core have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity against different cancer cell lines remains under investigation, but initial data suggest promising results .

Case Studies and Clinical Relevance

While this compound itself is not yet approved for clinical use, its analogs have been explored in preclinical settings:

  • Antiparasitic Efficacy : A study evaluated several derivatives against Trypanosoma brucei rhodesiense and reported significant activity with select compounds achieving IC50 values below 5 µM .
  • Cardiotoxicity Concerns : Investigations into the hERG channel inhibition suggest that while the compound may possess therapeutic potential, careful assessment of cardiotoxicity is warranted in future studies .

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-21(14-6-7-14)22-20-18-12-27-13-19(18)23-24(20)15-8-10-17(11-9-15)26-16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJNCNNEIVEJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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